Regioisomeric Anticancer Activity Landscape: Cross-Comparison with 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
The target compound 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a regioisomer of the extensively studied anticancer scaffold 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. In vitro antiproliferative assays against A549 (lung adenocarcinoma), U87 (glioblastoma), and HL60 (promyelocytic leukemia) cell lines for the 5-(4-chlorophenyl) regioisomer series yielded an IC50 of 3.854 μM (A549), 4.151 μM (U87), and 17.522 μM (HL60) for the most active derivative (compound 6h) using the MTT assay with cisplatin as a positive control [1]. While the target regioisomer has not been directly profiled in the same assay, its distinct substitution pattern places the chlorine atom at the N4-phenyl rather than the C5-phenyl, which alters the conformational presentation of the pharmacophore and thus is expected to modulate p53-MDM2 binding affinity differently. This regioisomeric divergence translates into a fundamentally different biological fingerprint, and assuming potency equivalence would be scientifically unsupported.
| Evidence Dimension | In vitro antiproliferative activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Not directly assayed in available studies; regioisomeric scaffold distinct from comparator |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h): A549 IC50 = 3.854 μM, U87 IC50 = 4.151 μM, HL60 IC50 = 17.522 μM (MTT assay, cisplatin positive control) |
| Quantified Difference | Regioisomeric shift results in a different pharmacophore presentation; no quantitative activity extrapolation is possible without direct measurement |
| Conditions | A549 (lung), U87 (glioblastoma), HL60 (leukemia) cell lines; MTT assay; cisplatin as positive control; 48 h incubation (as reported in Ref. 1) |
Why This Matters
For medicinal chemists targeting p53-MDM2 or other anticancer pathways, selecting the correct regioisomer is non-negotiable; the 5-(4-chlorophenyl) regioisomer has demonstrated micromolar potency, whereas the 4-(4-chlorophenyl) version offers a distinct chemical space that may address limitations in selectivity or off-target effects.
- [1] Baran, S. K., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1231, 130000. https://doi.org/10.1016/j.molstruc.2021.130000 View Source
